molecular formula C15H16ClN5 B12193003 1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12193003
M. Wt: 301.77 g/mol
InChI Key: PDDWQXVCFHTGCB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, preventing the transfer of phosphate groups to target proteins. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This unique structure contributes to its potential as a therapeutic agent and its versatility in various scientific applications .

Properties

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3

InChI Key

PDDWQXVCFHTGCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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